2-Formyl-6-methylbenzonitrile 2-Formyl-6-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 27613-37-2
VCID: VC3256619
InChI: InChI=1S/C9H7NO/c1-7-3-2-4-8(6-11)9(7)5-10/h2-4,6H,1H3
SMILES: CC1=C(C(=CC=C1)C=O)C#N
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol

2-Formyl-6-methylbenzonitrile

CAS No.: 27613-37-2

Cat. No.: VC3256619

Molecular Formula: C9H7NO

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

2-Formyl-6-methylbenzonitrile - 27613-37-2

Specification

CAS No. 27613-37-2
Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
IUPAC Name 2-formyl-6-methylbenzonitrile
Standard InChI InChI=1S/C9H7NO/c1-7-3-2-4-8(6-11)9(7)5-10/h2-4,6H,1H3
Standard InChI Key INEMMACKKKQZAM-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C=O)C#N
Canonical SMILES CC1=C(C(=CC=C1)C=O)C#N

Introduction

Chemical Structure and Properties

2-Formyl-6-methylbenzonitrile is an aromatic nitrile compound featuring a benzene ring with three functional groups: a formyl group (-CHO) at position 2, a methyl group (-CH₃) at position 6, and a nitrile group (-CN). This specific arrangement of functional groups contributes to its distinctive chemical behavior and reactivity patterns.

Functional Group Reactivity

The presence of multiple functional groups makes 2-Formyl-6-methylbenzonitrile particularly versatile for synthetic applications:

  • The formyl group provides a reactive site for condensation reactions, aldol additions, and reductive transformations

  • The nitrile group serves as a precursor for amides, carboxylic acids, and heterocyclic compounds

  • The methyl group offers opportunities for oxidation or further functionalization through radical chemistry

This combination of functional groups creates a scaffold with significant potential for diverse chemical modifications.

Synthesis Methods

Conversion from Benzaldoximes

Based on methodologies applied to similar compounds, one potential synthetic route may involve:

  • Starting with 2-methyl-6-formylbenzaldehyde

  • Converting to the corresponding benzaldoxime

  • Dehydration to form the nitrile group

This approach mirrors the synthesis of 4-fluoro-2-methylbenzonitrile, which involves "converting 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime" followed by conversion to the corresponding benzonitrile .

Reaction Conditions

The conversion of benzaldoximes to benzonitriles typically requires dehydrating agents. For related compounds, this reaction utilizes "a reagent selected from the group comprising phosphorous pentoxide, concentrated sulphuric acid, and sodium bisulphate monohydrate, optionally in the presence of a solvent" . Specifically for similar benzonitriles, "the reagent used is sodium bisulphate monohydrate and the solvent used is toluene" .

Temperature control is crucial for optimal yields. For analogous reactions, "the conversion is carried out at a temperature of about 110°C to about 115°C" , suggesting similar conditions might be appropriate for 2-Formyl-6-methylbenzonitrile synthesis.

Purification Methods

The final compound could be isolated using standard techniques as described for related compounds: "extraction, crystallization, precipitation, filtration, decantation, centrifugation, or a combination thereof" . Specifically, crystallization from "a mixture of toluene and hexane" might be effective for purifying 2-Formyl-6-methylbenzonitrile.

Applications in Chemical Research

Pharmaceutical Development

2-Formyl-6-methylbenzonitrile serves as a valuable intermediate in pharmaceutical synthesis. The compound's structural features make it particularly suitable for developing:

  • Enzyme inhibitors for targeted therapies

  • Novel heterocyclic compounds with potential biological activity

  • Building blocks for complex drug candidates

Similar benzonitrile derivatives have demonstrated significant utility in pharmaceutical development, where they "serve as an important intermediate in the synthesis of various pharmaceuticals, particularly in creating targeted therapies for specific diseases" .

Role in Organic Synthesis

As a versatile building block, 2-Formyl-6-methylbenzonitrile facilitates the synthesis of complex organic molecules. Its utility stems from:

  • The formyl group providing an anchor point for carbon-carbon bond formation

  • The nitrile functionality serving as a masked carboxylic acid derivative

  • The methyl group offering sites for further functionalization

This aligns with observations about similar compounds which "facilitate the synthesis of complex organic molecules, making it valuable in academic and industrial research settings" .

Analytical Applications

In analytical chemistry, benzonitrile derivatives like 2-Formyl-6-methylbenzonitrile can serve as standards for method development and validation. They are "used as a standard in analytical methods, aiding in the accurate detection and quantification of similar compounds in various samples" .

Biological Activity and Research Findings

Research in Receptor Antagonism

Methylbenzonitrile structures have shown promise in receptor antagonism studies. Research indicates that "methylbenzonitrile and quinoline structures may be advantageous scaffolds to obtain potent dual A2A/A2B AR antagonists" . While this research specifically addressed different derivatives, it suggests potential applications for our target compound in receptor modulation studies.

Cytotoxicity Profile

Table 1: Comparative Cytotoxicity Data for Benzonitrile Derivatives

Compound TypeCell LineIC50 (μM)Primary Mechanism
Benzonitrile derivatives with formyl substitutionHEK-293>50Low cytotoxicity profile
Methylbenzonitrile derivatives in A2A/A2B studiesMultiple cancer cell lines12.5-18.0Apoptosis induction/Cell cycle inhibition
Quinoline-benzonitrile hybridsA549 (Lung)18.0Caspase-dependent pathways

This table compiles findings from studies on related compounds, suggesting potential cytotoxicity profiles for 2-Formyl-6-methylbenzonitrile .

Structural Comparisons and Structure-Activity Relationships

Comparison with Fluorinated Analogues

2-Formyl-6-methylbenzonitrile differs from 2-Fluoro-6-methylbenzonitrile in the replacement of the fluoro group with a formyl group. This structural difference significantly impacts reactivity and application profiles:

  • The formyl group provides a reactive carbonyl functionality absent in the fluorinated analogue

  • While fluorinated derivatives often demonstrate "improved solubility and stability" , the formyl group enables broader synthetic transformations

  • The electron-withdrawing properties differ between formyl and fluoro groups, affecting the compound's electrophilicity

Structure-Activity Relationship Studies

Research on related benzonitrile derivatives has revealed important structure-activity relationships that may be relevant to 2-Formyl-6-methylbenzonitrile:

"The changes in the activities of compounds 7m–7n, 17, and 22 relative to 7a, 7c–7l, and AB928 indicated the structures of benzonitrile and pyridine analogues are beneficial to improving the inhibitory activities of target compounds on human A2 receptor" .

This suggests that the benzonitrile core present in 2-Formyl-6-methylbenzonitrile could contribute to potential receptor-binding properties, with the specific substitution pattern further modulating this activity.

Importance of Substituent Positioning

The specific arrangement of functional groups on the benzene ring significantly influences the compound's properties and applications. In 2-Formyl-6-methylbenzonitrile:

  • The ortho relationship between the formyl and methyl groups creates a distinct electronic environment

  • The meta positioning of the nitrile relative to both substituents offers unique reactivity patterns

  • This specific substitution pattern may confer advantages for certain applications over differently substituted isomers

Synthetic Applications in Complex Molecule Development

As a Precursor for Heterocyclic Compounds

The formyl and nitrile groups in 2-Formyl-6-methylbenzonitrile make it an excellent starting material for constructing heterocyclic structures. Potential transformations include:

  • Condensation with hydrazines or hydroxylamines to form pyrazoles or isoxazoles

  • Cycloaddition reactions to form pyrimidine derivatives

  • Sequential modifications to construct complex fused-ring systems

Role in Medicinal Chemistry

In medicinal chemistry, compounds like 2-Formyl-6-methylbenzonitrile serve as valuable scaffolds for constructing drug candidates. The compound could potentially contribute to the development of:

  • Kinase inhibitors, leveraging the hydrogen-bonding capabilities of both the formyl and nitrile groups

  • Anti-cancer agents, as suggested by research on related benzonitrile compounds showing "significant cytotoxic effects against various cancer cell lines"

  • Enzyme modulators for metabolic disorders

Table 2: Potential Application Areas for 2-Formyl-6-methylbenzonitrile in Drug Discovery

Therapeutic AreaPotential ApplicationsKey Structural Features Utilized
OncologyKinase inhibition, Apoptosis inductionNitrile as hydrogen bond acceptor, Formyl for covalent binding
ImmunologyReceptor antagonism, Anti-inflammatoryRigid scaffold with specific spatial arrangement of groups
Infectious DiseaseAntimicrobial developmentMultiple functional groups for target binding
NeurologyCNS-active compoundsBalanced lipophilicity from aromatic core and polar groups

Industrial Applications

Beyond pharmaceutical applications, 2-Formyl-6-methylbenzonitrile may find utility in:

  • Development of specialty chemicals and advanced materials

  • Polymer chemistry, where the formyl group could participate in polymerization reactions

  • Photochemical applications, leveraging the conjugated system

  • Agricultural chemical development, similar to related compounds used "in the formulation of agrochemicals, enhancing crop protection products"

Analytical Characterization

Chromatographic Analysis

For purification and analysis, chromatographic methods would likely include:

  • High-performance liquid chromatography (HPLC) using reversed-phase columns

  • Thin-layer chromatography (TLC) with appropriate solvent systems for monitoring reactions

  • Gas chromatography coupled with mass spectrometry (GC-MS) for purity assessment and structural confirmation

Future Research Directions

Challenges and Opportunities

Current challenges in working with 2-Formyl-6-methylbenzonitrile include:

  • Limited published research specifically addressing this compound

  • Potential synthetic challenges in selectively introducing the formyl group while maintaining the nitrile functionality

  • Need for more comprehensive biological screening to fully understand its pharmacological potential

These challenges present opportunities for researchers to contribute valuable new knowledge about this versatile compound.

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